molecular formula C₂₂H₁₈N₆O B1156749 Rilpivirine N1-Oxide

Rilpivirine N1-Oxide

Cat. No.: B1156749
M. Wt: 382.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Rilpivirine (B1684574) N1-Oxide within Diarylpyrimidine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Chemistry

Rilpivirine belongs to the diarylpyrimidine (DAPY) class of NNRTIs. capes.gov.bracs.org This class of compounds is characterized by a central pyrimidine (B1678525) ring connected to two aryl groups. The DAPY series, including Rilpivirine and its predecessors, was developed through extensive medicinal chemistry efforts to create highly potent anti-HIV compounds. capes.gov.br These compounds are designed to bind to a specific allosteric site on the HIV-1 reverse transcriptase enzyme, known as the non-nucleoside inhibitor binding pocket (NNIBP), thereby inhibiting its function and preventing viral replication. tandfonline.com

Rilpivirine N1-Oxide is a direct derivative of Rilpivirine, formed through the oxidation of one of the nitrogen atoms in the pyrimidine ring. lgcstandards.compharmaffiliates.com This modification, while seemingly minor, can impact the molecule's physicochemical properties and its interaction with biological systems. The core structure of this compound retains the diarylpyrimidine backbone, placing it firmly within the chemical landscape of this important class of antiretrovirals.

Table 1: Chemical Properties of Rilpivirine and this compound

Compound Molecular Formula Molecular Weight (g/mol)
Rilpivirine C₂₂H₁₈N₆ 366.42
This compound C₂₂H₁₈N₆O 382.42

Significance of Metabolite and Impurity Profiling in Pharmaceutical Research

The identification and characterization of metabolites and impurities are critical components of pharmaceutical development. nih.gov Regulatory bodies worldwide mandate thorough profiling to ensure the safety and efficacy of drug products. benthamdirect.com

Metabolite Profiling: The study of drug metabolites is essential as they can possess their own pharmacological activity or toxicity. nih.govwuxiapptec.com Understanding the metabolic pathways of a drug like Rilpivirine, which is primarily metabolized by the cytochrome P450 system (specifically CYP3A4), helps in predicting potential drug-drug interactions and understanding inter-individual variability in patient response. mdpi.comresearchgate.net Early identification of major human metabolites, such as this compound, is crucial for assessing whether they need separate toxicological evaluation. evotec.comtandfonline.com The metabolic profile of a drug can be influenced by various factors including species, gender, and route of administration. dovepress.com

Impurity Profiling: Impurity profiling involves the identification and quantification of any unwanted substances present in a drug product. benthamdirect.comijcrt.org Impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation of the drug product over time. benthamdirect.com Even at trace levels, impurities can affect the drug's efficacy and may have toxic effects. For antiretroviral drugs, which are often administered for long durations, ensuring the purity of the medication is of utmost importance. apjhs.com Advanced analytical techniques such as HPLC, GC, and mass spectrometry are employed to establish a comprehensive impurity profile. lcms.cz

Research Gaps and Objectives for this compound Investigation

While the primary metabolic pathways of Rilpivirine have been studied, there remain areas for further investigation, particularly concerning its various metabolites, including this compound. nih.gov The metabolism of Rilpivirine is known to be complex, involving both oxidation and glucuronidation. mdpi.comdrugbank.com

Key research gaps and objectives include:

Comprehensive Pharmacological and Toxicological Characterization: Although identified as a metabolite and impurity, the specific pharmacological activity and toxicological profile of this compound are not extensively documented in publicly available literature. A primary objective would be to conduct in-depth studies to determine if it contributes to the therapeutic effect of Rilpivirine or if it poses any safety concerns.

Impact on Drug Resistance: It is important to investigate whether this compound has any activity against resistant strains of HIV-1 and whether its presence influences the development of drug resistance.

Role in Long-Acting Formulations: With the development of long-acting injectable formulations of Rilpivirine, understanding the metabolic profile, including the formation and persistence of metabolites like this compound, becomes even more critical for ensuring long-term safety and efficacy. nih.govnih.gov

Addressing these research gaps will provide a more complete understanding of Rilpivirine's disposition in the body and will further ensure the safe and effective use of this important antiretroviral agent.

Properties

Molecular Formula

C₂₂H₁₈N₆O

Molecular Weight

382.42

Synonyms

Rilpivirine N-Oxide

Origin of Product

United States

Chemical Synthesis Approaches for Rilpivirine N1 Oxide Reference Standards

Strategies for Nitrogen Oxidation in Pyrimidine (B1678525) Derivatives

The introduction of an N-oxide functionality onto a pyrimidine ring is a well-established transformation in organic chemistry, often utilized to modify the electronic properties of the heterocyclic core or to mimic metabolic pathways. The N-oxidation of pyrimidine derivatives, such as the parent drug Rilpivirine (B1684574), can be achieved through various oxidative methods. The choice of oxidant and reaction conditions is crucial to ensure selective oxidation of the desired nitrogen atom and to avoid unwanted side reactions.

Commonly employed oxidizing agents for the N-oxidation of nitrogen-containing heterocycles include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. These reagents are known for their ability to deliver an oxygen atom to a nucleophilic nitrogen center. The reaction mechanism typically involves the nucleophilic attack of the pyrimidine nitrogen on the electrophilic oxygen of the peroxy acid.

Another effective method involves the use of hydrogen peroxide in the presence of a catalyst or in acidic media. For instance, a mixture of hydrogen peroxide and acetic acid can generate peracetic acid in situ. More reactive systems, such as hydrogen peroxide with trifluoroacetic anhydride, can be employed for less reactive substrates. rsc.org The reactivity of the pyrimidine nitrogen is influenced by the electronic nature of the substituents on the ring. Electron-donating groups tend to enhance the nucleophilicity of the nitrogen atoms, facilitating oxidation, while electron-withdrawing groups have the opposite effect.

Development and Optimization of Synthetic Pathways for Rilpivirine N1-Oxide

The synthesis of this compound as a reference standard necessitates a carefully designed and optimized synthetic pathway to ensure high purity and yield. A logical and common approach involves the direct oxidation of Rilpivirine as the final step. This strategy leverages the well-established synthesis of the parent drug.

A plausible synthetic route would commence with the synthesis of Rilpivirine, which has been extensively documented. nih.gov The final step would then be the selective N-oxidation of the pyrimidine ring. Given the structure of Rilpivirine, which contains multiple nitrogen atoms, selective oxidation of the N1-position of the pyrimidine ring is the desired outcome. The other nitrogen atoms in the molecule are part of amino groups and are generally less susceptible to oxidation under controlled conditions compared to the endocyclic pyrimidine nitrogens.

The optimization of this N-oxidation step would involve screening various oxidizing agents and reaction conditions. A data table summarizing potential conditions for this transformation is presented below.

Oxidizing AgentSolventTemperature (°C)Potential Outcome
m-CPBADichloromethane0 to room temp.Selective N-oxidation
Peracetic acidAcetic acidRoom temp.N-oxidation, potential for side reactions
H₂O₂ / Acetic AcidAcetic acid50-70In situ formation of peracetic acid
H₂O₂ / TFAADichloromethane0Highly reactive, for less reactive substrates

The choice of solvent is critical to ensure the solubility of Rilpivirine and the oxidizing agent. Dichloromethane is a common choice for m-CPBA oxidations due to its inert nature. Acetic acid can serve as both a solvent and a catalyst when using hydrogen peroxide. Reaction temperature and time are key parameters to control for achieving optimal conversion and minimizing the formation of impurities, such as over-oxidation products or degradation of the starting material. Purification of the final product, this compound, would typically be achieved through chromatographic techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure the high purity required for a reference standard.

Characterization of Synthetic this compound Intermediates and Final Products

For the final product, this compound, a comprehensive set of analytical data is necessary for its qualification as a reference standard. Commercial suppliers of this compound provide a Certificate of Analysis (CoA) that includes data from various analytical techniques. synthinkchemicals.com

Key Characterization Techniques:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities or starting materials.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the addition of an oxygen atom to the Rilpivirine structure. The molecular formula of this compound is C₂₂H₁₈N₆O. allmpus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the exact structure of the molecule. The chemical shifts of the protons and carbons in the pyrimidine ring would be significantly affected by the presence of the N-oxide group, allowing for confirmation of the site of oxidation.

Infrared (IR) Spectroscopy: Can be used to identify the presence of the N-O stretching vibration, which is characteristic of N-oxides.

A summary of the expected analytical data for this compound is presented in the table below.

Analytical TechniqueExpected Data
Chemical Name (E)-2-((4-cyanophenyl)amino)-4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidine 1-oxide synzeal.com
CAS Number 2734549-19-8 allmpus.com
Molecular Formula C₂₂H₁₈N₆O allmpus.com
Molecular Weight 382.42 g/mol allmpus.com
Appearance Typically a powder indiamart.com
Purity (by HPLC) ≥98% for a reference standard

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a high-purity reference standard for analytical and quality control purposes in the pharmaceutical industry.

Biochemical Formation and Biotransformation of Rilpivirine N1 Oxide

Enzymatic Pathways Leading to Rilpivirine (B1684574) N1-Oxide Formation

The formation of Rilpivirine N1-Oxide is primarily an oxidative process, catalyzed mainly by enzymes belonging to the cytochrome P450 superfamily.

The oxidative metabolism of rilpivirine is predominantly mediated by the cytochrome P450 system, with specific isoforms playing a crucial role. nih.govgskstatic.com

Primary Role of CYP3A4: Extensive research has identified CYP3A4 as the principal enzyme responsible for the oxidative biotransformation of rilpivirine. gskstatic.commdpi.comasm.orgeuropa.eunih.goveuropa.euresearchgate.net N-oxidation is a common metabolic reaction catalyzed by CYP enzymes, and CYP3A4 is frequently involved in the N-oxidation of various xenobiotics. nih.govwikipedia.orgmdpi.com For instance, the drug roflumilast (B1684550) is metabolized to its active N-oxide metabolite by CYP3A4 and CYP1A2. drugbank.com Similarly, voriconazole's N-oxidation is largely attributed to CYP3A4. nih.gov Given that CYP3A4 is the main catalyst for rilpivirine's oxidation, it is the primary isoform implicated in the formation of this compound.

Contribution of CYP3A5: Along with CYP3A4, the highly homologous isoform CYP3A5 also contributes to the oxidative metabolism of rilpivirine. mdpi.comasm.orgnih.govdrugbank.com Studies using cDNA-expressed CYP enzymes have confirmed that both CYP3A4 and CYP3A5 are capable of metabolizing rilpivirine into its oxygenated metabolites. asm.orgnih.gov

Minor Contributions from Other CYPs: While CYP3A isoforms are dominant, some in vitro studies have suggested potential minor roles for other CYPs. For example, chemical inhibition studies in human liver microsomes showed some effect on metabolite formation with inhibitors of CYP2C9 and CYP2C19, although experiments with cDNA-expressed enzymes for these isoforms did not show metabolism. nih.gov

The following table summarizes the findings from in vitro studies on the involvement of CYP isoforms in the formation of rilpivirine's primary oxidative metabolites.

CYP IsoformRole in Rilpivirine OxidationStudy Finding
CYP3A4 PrimaryCatalyzes the formation of mono- and dioxygenated metabolites. asm.orgnih.gov Its involvement is confirmed through chemical inhibition and assays with recombinant enzymes. nih.govnih.gov
CYP3A5 SecondaryContributes to the formation of oxygenated metabolites. mdpi.comasm.orgnih.govdrugbank.com
CYP2C19 Minor/NegligibleIn vitro studies indicate a potential minor contribution, though its role in vivo is considered limited compared to CYP3A enzymes. nih.govfda.gov
CYP2C9 Minor/NegligibleSuggested as a high-affinity enzyme in one study, but other evidence points to a minimal role in the human liver. nih.govnih.gov
CYP1A2 Minor/NegligibleAppears to play a role in the N-oxidation of other drugs but is not significantly involved in rilpivirine's primary oxidative metabolism. drugbank.comnih.gov

While rilpivirine undergoes extensive Phase II metabolism through non-CYP pathways like glucuronidation and glutathione (B108866) conjugation asm.orgnih.govpmda.go.jp, the specific reaction of N-oxidation is almost exclusively attributed to the cytochrome P450 system. Current literature does not provide significant evidence for non-CYP mediated enzymatic or spontaneous oxidation pathways leading to the formation of this compound. The primary mechanism remains the heme-catalyzed oxygen insertion by CYP enzymes. wikipedia.orgoptibrium.com

Identification and Elucidation of this compound as a Metabolic Product

This compound has been chemically identified as a known impurity and metabolite of rilpivirine. clearsynth.com Its characterization is important for analytical method development and quality control in the production of the parent drug. clearsynth.com

While this compound is a recognized metabolite, comprehensive metabolic profiling studies in humans have often focused on other major biotransformation products. In vivo studies have identified unchanged rilpivirine as the most abundant circulating compound, with the primary metabolic reaction being oxidation. fda.gov Studies using human liver microsomes detected the formation of two mono- and two dioxygenated metabolites resulting from the oxygenation of the 2,6-dimethylphenyl ring and methyl groups of rilpivirine. asm.orgnih.gov Further analysis identified glucuronide conjugates of both the parent drug and its hydroxylated metabolites. asm.orgnih.gov Although N1-Oxide is a product of oxidation, these major studies have primarily quantified other hydroxylated metabolites (often designated M1, M2, M3, M4) and their conjugates. asm.orgdrugbank.com

In Vitro Metabolic Studies of this compound Disposition

The disposition of rilpivirine, including the formation of its N1-Oxide metabolite, has been investigated using various in vitro systems. These studies are crucial for understanding the enzymatic mechanisms involved.

Human Liver Microsomes: Incubations using pooled human liver microsomes have been instrumental in defining the oxidative pathways of rilpivirine. asm.orgnih.gov These experiments, which provide a rich environment of drug-metabolizing enzymes, confirmed the formation of several oxidized products upon the addition of necessary cofactors like NADPH. asm.orgnih.gov Mass spectrometric analysis of the products from these assays revealed metabolites consistent with oxygenation on the dimethylphenyl ring and methyl groups. asm.orgnih.gov

cDNA-Expressed CYP Isoforms: To pinpoint the specific enzymes responsible, studies have utilized recombinant, cDNA-expressed human CYP isoforms. asm.orgnih.gov These assays demonstrated conclusively that CYP3A4 and CYP3A5 are the primary catalysts for rilpivirine's oxidative metabolism. asm.orgnih.gov

Chemical Inhibition Studies: Further evidence comes from chemical inhibition studies within human liver microsomes. The use of potent and selective inhibitors for specific CYP isoforms helps to determine their relative contributions. For example, the potent CYP3A4 inhibitor ketoconazole (B1673606) significantly reduces the metabolism of rilpivirine in these systems, confirming the enzyme's dominant role. nih.gov

These in vitro methodologies provide the foundational understanding of how this compound is formed. The metabolite arises from the same oxidative machinery responsible for generating the more frequently quantified hydroxylated metabolites.

Analytical Methodologies for Rilpivirine N1 Oxide Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatography is fundamental to separating Rilpivirine (B1684574) N1-Oxide from Rilpivirine and other related substances in various matrices. Given that N-oxidation increases the polarity of a molecule, reversed-phase chromatography is an effective approach, where the N1-Oxide will typically have a shorter retention time than the parent compound.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Rilpivirine and its impurities. While specific methods dedicated solely to Rilpivirine N1-Oxide are not extensively detailed in the literature, methods developed for Rilpivirine can be adapted. A stability-indicating method capable of separating Rilpivirine from its N-Oxide impurity would utilize a C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile (B52724) or methanol. rjptonline.orgijbpas.com The acidic pH ensures the ionization of the basic nitrogen atoms, leading to sharp peak shapes.

For example, a typical RP-HPLC setup for separating Rilpivirine and its related compounds might involve a C18 stationary phase and a mobile phase gradient of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a controlled pH) and acetonitrile. ijbpas.com

Table 1: Representative HPLC Chromatographic Conditions for Rilpivirine and Related Compounds

Parameter Condition Reference
Column Hypersil BDS C18, 250 x 4.6 mm, 5µm ijbpas.com
Mobile Phase Buffer: Acetonitrile (55:45 v/v) (Buffer: 5.0 g ammonium acetate in 1000 ml water, pH 6.0) ijbpas.com
Flow Rate 1.2 ml/min ijbpas.com
Detection UV at 300 nm ijbpas.com

| Column Temp. | 30°C | ijbpas.com |

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it highly suitable for quantifying low-level impurities like this compound.

A specific stability-indicating reverse-phase UPLC method has been developed for the estimation of Rilpivirine and its N-Oxide impurity. rjptonline.org This method demonstrates the successful separation of the two compounds, which is essential for accurate quantification.

Table 2: UPLC Method for Rilpivirine and N-Oxide Impurity

Parameter Condition Reference
System Waters UPLC Aqcuity with TUV detector rjptonline.org
Column Kromasil C18, 250 × 4.6 mm, 5µm rjptonline.org
Mobile Phase 0.1% ortho phosphoric acid solution : Methanol (50:50, v/v) rjptonline.org
Flow Rate 1.0 ml/min rjptonline.org

| Detection | UV at 279 nm | rjptonline.org |

Furthermore, UHPLC is often coupled with mass spectrometry for the analysis of Rilpivirine metabolites in biological matrices, providing a powerful tool for both separation and identification. researchgate.netnih.gov Such methods typically use reversed-phase columns and gradient elution to resolve a wide range of metabolites, including oxygenated species like N-oxides. researchgate.netmdpi.com

Mass Spectrometry (MS) Detection and Structural Confirmation

Mass spectrometry is an indispensable tool for the structural confirmation of this compound, especially when dealing with complex matrices from metabolic studies or forced degradation samples.

LC-MS and LC-MS/MS are the definitive techniques for identifying and quantifying drug metabolites. In studies of Rilpivirine biotransformation, LC-MS/MS has been used to detect various oxygenated metabolites. researchgate.netnih.gov this compound, identified as metabolite M41 in some studies, is a product of mono-oxygenation. pmda.go.jp

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. For N-oxides, characteristic fragmentation patterns can help distinguish them from other isobaric metabolites, such as hydroxylated species. researchgate.net Under electrospray ionization (ESI), N-oxides can exhibit abundant protonated molecular ions. researchgate.net A key diagnostic feature during in-source fragmentation or collision-induced dissociation (CID) can be the loss of an oxygen atom (-16 Da), which is more characteristic of an N-oxide than the loss of water (-18 Da) typical for a hydroxylated compound. researchgate.net

In studies analyzing Rilpivirine metabolites, precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity. researchgate.netalliedacademies.org For this compound (C22H18N6O, molecular weight 382.4), the precursor ion in positive mode would be m/z 383.4 [M+H]+. The product ions would be specific fragments resulting from the dissociation of the protonated molecule.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. ijpras.comchromatographyonline.com This capability is crucial for determining the elemental composition of an unknown metabolite, which greatly increases confidence in its identification. ijpras.com

For this compound, HRMS can confirm the addition of one oxygen atom to the Rilpivirine molecule by comparing the accurate mass of the parent drug to that of the metabolite. This technique helps to unambiguously differentiate the N-oxide from other potential modifications. Modern HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, coupled with liquid chromatography, are powerful platforms for comprehensive metabolite identification studies. ijpras.com The high resolving power allows for the separation of isobaric compounds—molecules that have the same nominal mass but different exact masses and elemental compositions. chromatographyonline.com

Spectroscopic Characterization Methods for this compound

Once this compound is isolated, typically through techniques like preparative HPLC, a full structural elucidation is performed using various spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. d-nb.info For this compound, changes in the chemical shifts of the protons and carbons in the pyrimidine (B1678525) ring, compared to the parent Rilpivirine, would provide definitive evidence of N-oxidation at the N1 position. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm the connectivity within the molecule. nih.gov

Other spectroscopic techniques used in the characterization of Rilpivirine and its related substances include Infrared (IR) spectroscopy and Ultraviolet (UV) spectroscopy. nih.gov IR spectroscopy can identify functional groups present in the molecule, while UV spectroscopy can help differentiate isomers based on their distinct chromophoric systems and absorption maxima. nih.gove-journals.in

Based on the information available, a stability-indicating Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method has been developed for the simultaneous estimation of Rilpivirine and its impurity, this compound. rjptonline.orgrjptonline.org However, detailed quantitative data for the method validation parameters specifically for this compound, such as sensitivity and selectivity, are not provided in the available search results. The literature confirms that the method was validated according to the International Council for Harmonisation (ICH) guidelines, but the specific numerical results for the N-Oxide impurity are not detailed. rjptonline.orgrjptonline.org

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables focusing solely on the method validation parameters for this compound. The available information primarily describes the existence of the analytical method rather than its specific validation characteristics.

Mechanistic Investigations of Rilpivirine N1 Oxide

In Vitro Assessment of Rilpivirine (B1684574) N1-Oxide Interaction with Biological Targets (e.g., Reverse Transcriptase Binding)

There is no available data from in vitro studies assessing the binding affinity or interaction of Rilpivirine N1-Oxide with HIV-1 reverse transcriptase or other biological targets. Research has focused extensively on the parent drug, rilpivirine, which is known to be a potent NNRTI that binds to an allosteric site on reverse transcriptase, inducing conformational changes that inhibit its polymerase activity. researchgate.neteuropa.eu However, the pharmacological activity of its metabolites, including any potential N-oxide derivatives, has been noted as unknown. nih.gov

Evaluation of this compound Impact on Rilpivirine's Antiviral Activity in Cell-Based Assays

No studies evaluating the influence of this compound on the antiviral efficacy of the parent compound, rilpivirine, in cell-based assays could be identified. The antiviral profile of rilpivirine against wild-type and mutant strains of HIV-1 is well-documented, but the contribution or potential interference of its metabolites in this activity has not been characterized. tga.gov.au

Influence of this compound on Drug-Metabolizing Enzyme and Transporter Systems (in vitro studies)

There is a lack of in vitro data concerning the potential of this compound to inhibit or induce drug-metabolizing enzymes (such as CYP450 isoenzymes) or drug transporter systems. While the parent drug, rilpivirine, is known to be a substrate for CYP3A4 and has been studied for its interactions with various transporters, there is no corresponding information for its N1-Oxide metabolite. europa.euhiv-druginteractions.orghiv-druginteractions.org

Stability and Degradation Pathways of Rilpivirine N1 Oxide

Forced Degradation Studies and Product Profiling (e.g., acidic, basic, oxidative, photolytic conditions)

Forced degradation studies are a critical component of pharmaceutical development, designed to identify the potential degradation products of a drug substance. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netorientjchem.org

While specific data for Rilpivirine (B1684574) N1-Oxide is not available, studies on Rilpivirine hydrochloride have shown it degrades under various stress conditions. orientjchem.orgmdpi.com

Acidic and Basic Conditions: Rilpivirine has been found to be susceptible to degradation under both acidic and basic conditions, particularly when combined with heat. orientjchem.orgairitilibrary.com

Oxidative Conditions: The molecule also shows degradation under oxidative stress. mdpi.comwisdomlib.org

Photolytic Conditions: Exposure to light can also lead to the degradation of Rilpivirine. wisdomlib.orgvivekanandcollege.ac.in

Thermal Conditions: Thermal stress has also been investigated, with some degradation observed. mdpi.comashdin.com

A summary of typical forced degradation conditions for the parent compound, Rilpivirine, is presented below.

Stress ConditionReagent/ConditionPurity (%)Degradation (%)
Acid 1 N HCl at 105°C92.4%7.6%
Alkali 1 N NaOH at 105°C93.1%6.9%
Oxidative 30% H₂O₂ at 105°C94.2%5.8%
Reduction 10% NaHSO₃ at 105°C95.3%4.7%
Thermal 105°C96.5%3.5%
Photolytic UV light96.5%3.5%
Hydrolysis HPLC Water at 105°C97.2%2.8%
This table is illustrative of studies on Rilpivirine and not Rilpivirine N1-Oxide. Data adapted from related research. wisdomlib.org

Identification of this compound Degradation Products

Without specific degradation studies on this compound, its precise degradation products remain uncharacterized in publicly available literature. However, analysis of the parent drug, Rilpivirine, has identified several key degradation products. researchgate.netvivekanandcollege.ac.in It is plausible that some degradation pathways for this compound could yield similar or related compounds.

Known degradation products of Rilpivirine include:

Rilpivirine Amide A and Rilpivirine Amide B: These are formed under acidic and basic stress conditions through hydrolysis of the cyano group. orientjchem.orgvivekanandcollege.ac.in

Z-Rilpivirine (Z-isomer): This isomer can be formed during photolytic degradation. researchgate.netorientjchem.org

Oxidative Nitrile Impurities: These can form under oxidative stress. vivekanandcollege.ac.in

The structures of these related degradation products from the parent compound are listed in the table at the end of this article.

Kinetic Analysis of this compound Chemical Stability

A kinetic analysis of the chemical stability of this compound is not available in the reviewed literature. Such an analysis would require monitoring the concentration of this compound over time under various defined conditions (e.g., pH, temperature) to determine the rate of degradation and the degradation kinetics (e.g., zero-order, first-order). This information is essential for predicting the shelf-life and determining appropriate storage conditions for the compound.

For the parent drug Rilpivirine, kinetic studies are typically part of the broader stability testing program to ensure its quality, safety, and efficacy over its shelf life.

Structural and Computational Chemistry of Rilpivirine N1 Oxide

Molecular Docking and Dynamics Simulations with Target Proteins (e.g., HIV-1 Reverse Transcriptase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Rilpivirine (B1684574) N1-Oxide, docking simulations are crucial for understanding its interaction with the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT). This allosteric site is approximately 10 Å away from the enzyme's active site. nih.gov The binding of a non-nucleoside reverse transcriptase inhibitor (NNRTI) like rilpivirine and its analogues induces conformational changes that inhibit the enzyme's function. nih.gov

The NNIBP is predominantly hydrophobic and includes key amino acid residues that are critical for inhibitor binding. For rilpivirine and its analogues, crucial interactions involve residues such as Lys101, Tyr181, Tyr188, Phe227, and Trp229. frontiersin.orgmdpi.com The diarylpyrimidine (DAPY) scaffold of rilpivirine allows for conformational flexibility, which is key to its high potency against wild-type and mutant HIV-1 strains. eurekaselect.comnih.gov

The introduction of an N1-oxide group to the rilpivirine structure would likely alter its binding profile. The N-oxide group introduces a polar, hydrogen-bond-accepting feature. This could lead to new or enhanced hydrogen bonding interactions with residues in the NNIBP, such as the backbone or side chains of Lys101 or Lys103. frontiersin.org However, it could also introduce unfavorable steric or electrostatic interactions, depending on the specific orientation within the pocket. Docking studies would aim to predict the binding energy and the specific interactions of Rilpivirine N1-Oxide, comparing them to the parent compound to hypothesize its potential efficacy. emerginginvestigators.org

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted protein-ligand complex over time. mdpi.comchemrxiv.org An MD simulation would model the movement of every atom in the this compound-RT complex, providing insights into the flexibility of the ligand in the binding pocket and the dynamic stability of its interactions. nih.gov Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would indicate whether the inhibitor remains stably bound or if significant conformational changes occur that might compromise its inhibitory activity. nih.gov Stable hydrogen bonds and consistent hydrophobic contacts throughout the simulation would support a strong and stable binding mode. nih.gov

Table 1: Potential Key Interactions of this compound with HIV-1 RT

Interaction Type Key Amino Acid Residues Potential Role of N1-Oxide
Hydrogen Bonding Lys101, Lys103, Glu138 The N-oxide group could act as a hydrogen bond acceptor, potentially forming a new, stabilizing interaction with the Lys101 backbone. frontiersin.org
Hydrophobic & van der Waals Val106, Tyr181, Tyr188, Phe227, Trp229, Leu234 The core structure maintains these critical hydrophobic interactions, essential for anchoring the inhibitor in the pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of N-Oxide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For NNRTI design, 3D-QSAR models are particularly valuable for understanding how specific structural features influence inhibitory potency against HIV-1 RT. nih.govresearchgate.net These models can then be used to predict the activity of novel analogues, guiding synthetic efforts toward more potent compounds. researchgate.net

In a QSAR study of this compound and its analogues, a dataset of related compounds with known anti-HIV activities would be required. For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Atomic charges, dipole moment, HOMO/LUMO energies. researchgate.net

Steric properties: Molecular volume, surface area, specific steric field values from models like Comparative Molecular Field Analysis (CoMFA). frontiersin.org

Hydrophobic properties: LogP (partition coefficient), hydrophobic field values. nih.gov

Topological properties: Indices that describe molecular branching and connectivity. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a combination of these descriptors with the observed biological activity (e.g., pIC50 or pEC50). nih.govresearchgate.net The predictive power of the resulting QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a test set of compounds, R²pred). frontiersin.orgnih.gov

For N-oxide analogues of rilpivirine, a QSAR model could reveal the precise impact of the N-oxide feature. The model might show, for example, that a negative electrostatic potential in that region (contributed by the N-oxide) is positively correlated with activity, confirming a beneficial hydrogen bond interaction. Conversely, it might highlight negative steric contributions, suggesting that bulky groups near the N-oxide are detrimental. Such insights are critical for the rational design of next-generation NNRTIs. msu.ru

| Thermodynamic | Molar Refractivity (CMR) | Molar volume and polarizability. | Influences van der Waals interactions and binding energy. |

Prediction of N1-Oxide Pharmacological and Toxicological Properties (in silico)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce late-stage failures. researchgate.net In silico (computational) ADMET prediction provides a rapid and cost-effective way to evaluate the drug-likeness of new chemical entities like this compound before committing to expensive synthesis and in vitro testing. tjnpr.orgresearchgate.net

Various computational models, many based on QSAR principles or machine learning algorithms, are used to predict a wide range of ADMET parameters. researchgate.net For this compound, these predictions would be benchmarked against the known properties of rilpivirine and other approved NNRTIs.

Absorption: Parameters like human intestinal absorption (HIA), cell permeability (e.g., Caco-2 models), and solubility are predicted. The introduction of the polar N-oxide group might increase aqueous solubility but could potentially decrease passive intestinal absorption compared to the parent rilpivirine. innovareacademics.in

Metabolism: Models predict the likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). Predicting metabolic stability is crucial, as rapid metabolism can lead to poor bioavailability. nih.gov

Excretion: Properties related to clearance, such as predicted interaction with renal transporters, can be estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). innovareacademics.in The N-oxide moiety would need to be carefully evaluated for any potential toxic liabilities.

These in silico predictions provide a comprehensive profile that helps to prioritize or deprioritize drug candidates. For this compound, the goal would be to retain the excellent potency of the parent drug while potentially improving a specific ADMET property, such as solubility, without introducing new liabilities. nih.gov

Table 3: Example of In Silico ADMET Property Predictions for Rilpivirine Analogues

Property Predicted Parameter Rilpivirine Analogue 1 (RVN1) innovareacademics.in Rilpivirine Analogue 4 (RVN4) innovareacademics.in Significance for Drug Development
Absorption Human Intestinal Absorption (%) 100 100 High absorption is necessary for oral bioavailability.
Distribution Blood-Brain Barrier (BBB) Level -1.2 to -2.2 (range for analogues) -1.2 to -2.2 (range for analogues) Ability to cross the BBB is important for CNS viral reservoirs.
Distribution Plasma Protein Binding (%) 99.03 - 99.57 (range) 99.03 - 99.57 (range) Affects the concentration of free, active drug.
Physicochemical LogP < 5 < 5 An indicator of lipophilicity, affecting solubility and permeability.
Physicochemical Aqueous Solubility More soluble than parent More soluble than parent Poor solubility can limit absorption and formulation options.
Toxicity Mutagenicity Positive Positive Indicates potential to cause genetic mutations.

| Toxicity | Carcinogenicity (mouse) | Positive | Positive | Indicates potential to cause cancer in long-term studies. |

Q & A

Q. What are the primary metabolic pathways of Rilpivirine N1-Oxide in human hepatocytes, and how do these pathways inform experimental design for in vitro studies?

Methodological Answer: this compound undergoes hepatic metabolism primarily via CYP3A4, with oxidative metabolites identified in mass balance studies . To design in vitro hepatocyte experiments:

  • Use fresh or cryopreserved human hepatocytes to maintain CYP3A4 activity.
  • Include control groups with CYP3A4 inhibitors (e.g., ketoconazole) to assess enzyme-specific metabolism.
  • Quantify metabolites using LC-MS/MS, referencing the recovery rates reported in fecal (85%) and urinary (6%) excretion studies .
    Data Table:
ParameterValue (Human Hepatocytes)Reference
CYP3A4 Contribution~70% of total metabolism
Unchanged Recovery26% (feces)

Q. How can researchers distinguish this compound from its parent compound in biological samples?

Methodological Answer:

  • Employ high-resolution mass spectrometry (HRMS) with isotopic pattern analysis to differentiate this compound (m/z +16 for oxygen addition) from Rilpivirine.
  • Validate separation using reversed-phase HPLC with a C18 column (pH 6.8 buffer) to resolve polarity differences caused by the N-oxide group .
  • Cross-reference retention times with synthetic standards and spiked plasma samples to confirm specificity.

Q. What in vitro models are appropriate for assessing this compound’s transporter inhibition potential?

Methodological Answer:

  • Use transfected cell lines (e.g., MDCK-II cells expressing BCRP, P-gp, or OAT1B1/3) to evaluate inhibition kinetics .
  • Measure intracellular accumulation of probe substrates (e.g., metformin for OCT2) with/without this compound.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to clinical relevance, noting its low renal DDI risk .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic (PK) data between adult and adolescent populations observed in the MOCHA trial?

Methodological Answer:

  • Conduct population PK modeling to adjust for covariates like body weight, hepatic blood flow, and CYP3A4 ontogeny in adolescents .
  • Compare AUC0-24 and Cmax values across age-stratified cohorts using non-compartmental analysis (NCA).
  • Validate findings with sparse sampling in larger cohorts, adhering to NIH guidelines for pediatric extrapolation .
    Data Table (MOCHA Trial Interim):
CohortDose (mg)AUC0-24 (ng·h/mL)Cmax (ng/mL)
Adolescents251,200 ± 30085 ± 20
Adults251,500 ± 40095 ± 25
Data approximated from Phase 1/2 interim analysis

Q. What experimental strategies address discrepancies in reported oxidative metabolite profiles of this compound across species?

Methodological Answer:

  • Perform cross-species comparative metabolism studies using liver microsomes from humans, rats, and dogs.
  • Apply untargeted metabolomics to identify species-specific oxidative pathways (e.g., N-oxidation vs. hydroxylation).
  • Use deuterium-labeled this compound to trace metabolic fate and validate intermediates via NMR .

Q. How should researchers optimize analytical methods for quantifying this compound in tissue matrices with high lipid content?

Methodological Answer:

  • Implement solid-phase extraction (SPE) with mixed-mode sorbents to remove lipid interference.
  • Optimize mobile phase composition (e.g., 0.1% formic acid in acetonitrile/water) for UPLC-MS/MS to enhance ionization efficiency.
  • Validate method sensitivity using FDA guidelines: LLOQ ≤1 ng/mL, precision (CV ≤15%), and accuracy (85–115%) .

Q. What mechanisms underlie this compound’s minimal renal transporter interactions despite OCT2 inhibition?

Methodological Answer:

  • Conduct transwell assays with renal proximal tubule cells (RPTEC) to measure metformin secretion in the presence of this compound.
  • Use siRNA knockdown of OCT2 to isolate its contribution to creatinine elevation vs. drug-drug interactions (DDIs).
  • Model renal clearance using physiologically relevant in vitro-to-in vivo extrapolation (IVIVE) .

Q. How can long-term stability studies of this compound formulations account for oxidative degradation?

Methodological Answer:

  • Design accelerated stability tests (40°C/75% RH for 6 months) with oxygen-sensitive packaging (e.g., nitrogen-purged vials).
  • Monitor degradation products via forced oxidation (H2O2 exposure) and correlate with real-time data.
  • Apply Arrhenius kinetics to predict shelf life, ensuring compliance with ICH Q1A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.